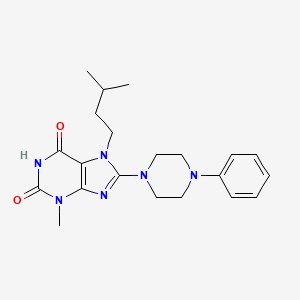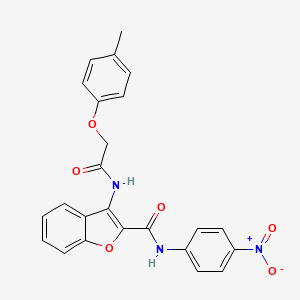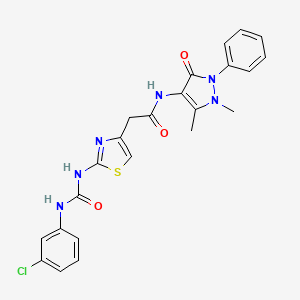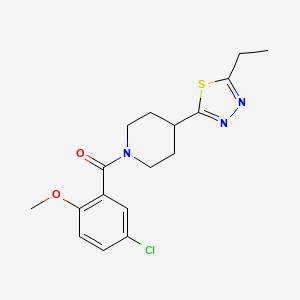
N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine” is a chemical compound with the molecular formula C11H9F3N4. It has an average mass of 254.211 Da and a monoisotopic mass of 254.077927 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 4 nitrogen atoms .Aplicaciones Científicas De Investigación
High Glass Transition and Thermal Stability Applications
The compound has been incorporated into the synthesis of new diamine monomers containing heterocyclic pyridine and triphenylamine groups, which were used to prepare a series of novel polyimides. These polyimides, derived from such diamine monomers, exhibit high glass transition temperatures, mechanical, and thermal properties. They are soluble in various organic solvents and can be cast into self-standing films from solutions. These films exhibit excellent thermal stability in both nitrogen and air, with a significant tensile modulus and strong orange fluorescence upon protonation, indicating potential applications in materials science, particularly for high-performance polymers with specific optical properties (Wang et al., 2008).
Organosoluble Poly(pyridine-imide) Applications
Another research avenue explores the synthesis of organosoluble poly(pyridine-imide) with pendent pyrene groups, showing good thermal stability and high dielectric constants. The resulting poly(pyridine-imide) can also be cast into a flexible and tough film, exhibiting strong orange fluorescence after protonation. This suggests its use in electrochromic devices and as a material with specific electronic or optical properties, suitable for advanced technological applications (Liaw et al., 2007).
Superelectrophile Applications
The compound has been identified as part of superelectrophile research, where derivatives like 2-dimethylalkylammonium pyridinium and 2-dimethylalkylammonium pyrimidinium ditriflate salts have shown to be very powerful methylating agents. These findings open new pathways in synthetic organic chemistry for methylating agents that surpass traditional methods in reactivity and efficiency, making them valuable tools for the synthesis of complex molecules (Corr et al., 2009).
Fluorescent Poly(pyridine-imide) Acid Chemosensor Applications
Research into novel diamine containing heterocyclic pyridine and triphenylamine substituents has led to the development of fluorescent poly(pyridine-imide) acid chemosensors. These sensors, capable of acting as “off–on” fluorescent switchers for acids, indicate significant potential for applications in chemical sensing and detection, particularly for monitoring pH or detecting specific types of chemical agents (Wang et al., 2008).
Propiedades
IUPAC Name |
N-methyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c1-15-9-6-8(11(12,13)14)17-10(18-9)7-4-2-3-5-16-7/h2-6H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIAIFUSSBIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)



![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)

![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)

![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2716532.png)
